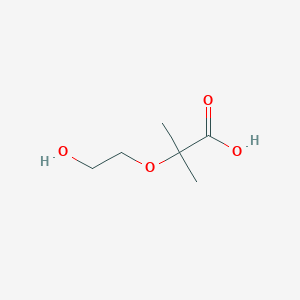
2-(2-Hydroxyethoxy)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Hydroxyethoxy)acetic acid”, also known as β-hydroxyethoxyacetic acid, is the main urinary metabolite of 1,4-Dioxane . This substance is used in various products such as coating products, adhesives and sealants, inks and toners, fillers, putties, plasters, modelling clay, finger paints, paper chemicals and dyes, photo-chemicals, polymers and semiconductors .
Mécanisme D'action
2-(2-Hydroxyethoxy)-2-methylpropanoic acid is a hydrophilic monomer that readily forms hydrogen bonds with water molecules. This property allows it to be incorporated into hydrophilic polymer networks, which can then be used in various biomedical applications. This compound has been found to have a low toxicity and is well-tolerated by the human body.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Hydroxyethoxy)-2-methylpropanoic acid has several advantages for use in lab experiments. It is easy to handle and can be readily incorporated into hydrophilic polymer networks. This compound also has excellent biocompatibility, making it an ideal material for use in medical applications. However, this compound can be difficult to purify, and it can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for research involving 2-(2-Hydroxyethoxy)-2-methylpropanoic acid. One area of interest is the development of new hydrophilic polymers for use in biomedical applications. Researchers are also exploring the use of this compound in the development of new drug delivery systems. Additionally, there is interest in using this compound in the production of new materials for use in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, this compound is a versatile chemical compound with many potential applications in scientific research. Its unique properties make it an ideal material for use in the development of hydrophilic polymers, biomedical devices, and other medical applications. While there are limitations to its use, ongoing research is exploring new ways to harness the potential of this compound for a variety of scientific and medical applications.
Méthodes De Synthèse
2-(2-Hydroxyethoxy)-2-methylpropanoic acid can be synthesized through the reaction of methacrylic acid with ethylene oxide. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)-2-methylpropanoic acid is commonly used in the field of polymer chemistry as a monomer for the production of hydrophilic polymers. It is also used in the development of dental materials, contact lenses, and biomedical devices. This compound has been found to have excellent biocompatibility, making it an ideal material for use in medical applications.
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,5(8)9)10-4-3-7/h7H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXKIUFGLSQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
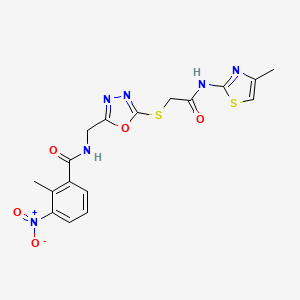

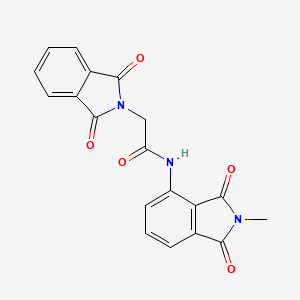
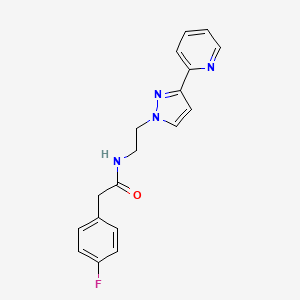
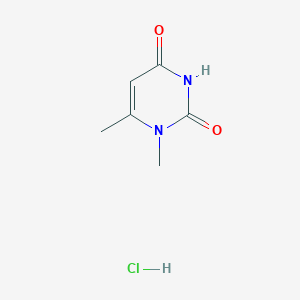
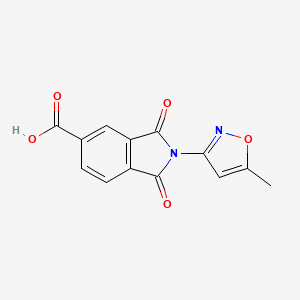
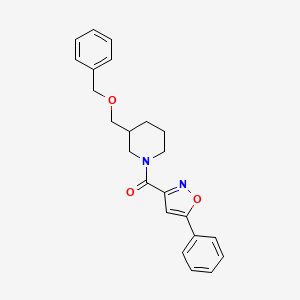
![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)
![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2618122.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)
